![molecular formula C16H13ClN4O4 B2541172 1-(5-chloro-2,4-dimethoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1351835-96-5](/img/structure/B2541172.png)
1-(5-chloro-2,4-dimethoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(5-chloro-2,4-dimethoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a multifunctional molecule that is likely to possess a range of biological activities due to the presence of several pharmacophoric elements such as the triazole ring, chloro-substituted phenyl ring, and pyridine moiety. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their synthesis, properties, and potential applications.
Synthesis Analysis
The synthesis of related compounds typically involves multistep reactions starting with the formation of core structures followed by functionalization with various substituents. For instance, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives involves the introduction of substituents such as chloro, hydroxyl, and amino groups onto a benzene ring . Similarly, the synthesis of triazole derivatives is described, where a 4-amino-3-(4-chlorophenyl)-5-(pyridine-4-yl)-4H-1,2,4-triazole is treated with aldehydes to yield various substituted triazoles . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques and, in some cases, X-ray crystallography. For example, the structure of a pyrazole carboxylic acid derivative was confirmed by crystallographic analysis . The presence of substituents on the aromatic rings and heterocyclic moieties can significantly influence the molecular conformation and intermolecular interactions, which are crucial for the biological activity of these compounds.
Chemical Reactions Analysis
The reactivity of similar compounds is often explored in the context of their potential biological applications. For instance, the unusual reactivity of a diamino-triazole with pyruvic acid and aldehydes leading to furanones instead of expected triazolopyrimidine or triazolylpyrrolone derivatives has been reported . This highlights the importance of understanding the chemical behavior of such compounds under different reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of electron-withdrawing or electron-donating groups can affect these properties. For example, the conversion of a carboxy group into a triazine group has been shown to yield potential antifungal products, indicating the importance of functional groups in determining the properties and applications of the compound .
Scientific Research Applications
Applications in Dermatology
Compounds with complex structures similar to the mentioned triazole derivative have been explored for their potential in treating skin conditions. For instance, pyruvic acid, an α-keto-acid, has been used as a medium chemical peeling agent for conditions like inflammatory acne, moderate acne scars, greasy skin, actinic keratosis, and warts. It demonstrates the potential for chemical compounds in dermatological treatments to improve skin texture, reduce fine wrinkles, and lighten hyperpigmentations (Ghersetich et al., 2004)(source).
Environmental Toxicology
Analogous chemicals have been investigated for their environmental impact and toxicity. Studies on the exposure to organophosphorus and pyrethroid pesticides highlight the widespread environmental exposure and the necessity for monitoring and regulating such compounds to prevent potential health risks (Babina et al., 2012)(source). These studies underscore the importance of understanding chemical toxicity and environmental persistence.
Pesticide Research
Research into pesticide residues and their metabolites, including studies on chlorpyrifos and diazinon, contributes to understanding the exposure levels in humans and the environment. This research is crucial for developing safer pesticides and for regulatory purposes to ensure public and environmental health (Wilson et al., 2010)(source).
Analytical Chemistry Applications
Chemical compounds with intricate structures serve as subjects in analytical chemistry for developing detection and quantification methods. For example, the study on fatal intoxication by 5F-ADB and diphenidine showcases the application of LC/MS/MS and LC/Q-TOFMS in forensic toxicology to detect, quantify, and understand the metabolic pathways of complex chemicals in humans (Kusano et al., 2018)(source).
properties
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O4/c1-24-12-8-13(25-2)11(7-10(12)17)21-15(9-3-5-18-6-4-9)14(16(22)23)19-20-21/h3-8H,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKLRTFFDOEMAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2,4-dimethoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.